3,4-Dibromoaniline

Catalog No.
S1892012
CAS No.
615-55-4
M.F
C6H5Br2N
M. Wt
250.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromoaniline

CAS Number

615-55-4

Product Name

3,4-Dibromoaniline

IUPAC Name

3,4-dibromoaniline

Molecular Formula

C6H5Br2N

Molecular Weight

250.92 g/mol

InChI

InChI=1S/C6H5Br2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2

InChI Key

QFTJOYLPELHHCO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)Br)Br

Canonical SMILES

C1=CC(=C(C=C1N)Br)Br

3,4-Dibromoaniline is a specialized di-halogenated aniline derivative characterized by two adjacent bromine atoms at the meta and para positions relative to the nucleophilic amino group. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, pre-functionalized building block for the synthesis of complex heterocycles, including 5,6-dibromoindoles, 6,7-disubstituted quinolinones, and specialized C7/C8-arylated flavins. Unlike more common monobrominated or symmetrically substituted anilines, the 3,4-dibromo substitution pattern provides two adjacent electrophilic cross-coupling sites alongside a directing amino group. This specific geometry is critical for targeted annulation reactions, allowing chemists to achieve precise regiocontrol when constructing fused bi- and tricyclic systems that require adjacent functionalization [1].

Generic substitution of 3,4-dibromoaniline with the more commonly available and lower-cost 2,4-dibromoaniline or 3,5-dibromoaniline results in critical regiochemical failures during downstream cyclization. Because the position of the nucleophilic amino group dictates the orientation of subsequent ring closures, using 2,4-dibromoaniline in indole or quinoline syntheses forces the formation of 4,6-disubstituted indoles or 5,7-disubstituted quinolines, respectively [1]. These structural isomers possess entirely different steric profiles and lack the adjacent (ortho-to-each-other) reactive halogen sites required for late-stage dual functionalization. For procurement teams supporting the synthesis of 5,6-disubstituted marine alkaloids or 6,7-disubstituted quinolinone natural products, 3,4-dibromoaniline is a strict structural requirement; utilizing an alternative isomer will yield a chemically distinct, non-viable scaffold [2].

Regioselective Indole Core Synthesis

In the synthesis of complex marine sponge metabolites (e.g., alternatamines), the starting aniline strictly dictates the substitution pattern of the resulting indole. Utilizing 3,4-dibromoaniline in a Sonogashira coupling followed by 5-endo-dig cyclization yields the required 5,6-dibromoindole core with 100% regiochemical fidelity for the C5/C6 positions [1]. Conversely, attempting the same sequence with 2,4-dibromoaniline yields a 4,6-dibromoindole derivative. This complete shift in substitution pattern makes the 2,4-isomer useless for synthesizing 5,6-disubstituted targets.

Evidence DimensionRegiochemistry of indole cyclization
Target Compound DataYields 5,6-dibromoindole derivatives (100% specificity for C5/C6)
Comparator Or Baseline2,4-Dibromoaniline (Yields 4,6-dibromoindole derivatives)
Quantified DifferenceComplete structural shift in halogen placement
ConditionsSonogashira coupling followed by 5-endo-dig cyclization

Procurement must select the 3,4-isomer to achieve the specific 5,6-dibromoindole core required for target pharmaceutical intermediates, as alternative isomers cannot produce this scaffold.

Quinolinone Annulation and Adjacent Site Availability

The synthesis of 6,7-disubstituted quinolin-2(1H)-ones relies on the availability of adjacent functional handles on the precursor. Reacting 3,4-dibromoaniline with cinnamoyl chloride followed by cycloelimination directly yields 6,7-dibromoquinolin-2(1H)-one[1]. This provides two adjacent reactive sites for subsequent functionalization (e.g., dimethoxylation). If 2,4-dibromoaniline is used, the cyclization yields a 5,7-disubstituted quinoline, which lacks the adjacent reactive sites required to synthesize natural products like 7-hydroxy-6-methoxyquinolin-2(1H)-one.

Evidence DimensionAdjacent reactive site availability in cyclized product
Target Compound DataYields 6,7-disubstituted quinolines (adjacent sites available)
Comparator Or Baseline2,4-Dibromoaniline (Yields 5,7-disubstituted quinolines)
Quantified DifferenceEnables adjacent dual-functionalization vs. separated functionalization
ConditionsAcylation with cinnamoyl chloride followed by cycloelimination

For buyers synthesizing 6,7-disubstituted quinoline derivatives, 3,4-dibromoaniline is the only viable starting material that avoids complex, low-yield late-stage bromination.

Flavin Core Synthesis Efficiency

Constructing C7/C8-arylated flavins requires precise placement of functional groups on the tricyclic core. Using pre-functionalized 3,4-dibromoaniline in a coupling reaction with 6-chloro-3-methyluracil, followed by cyclization, yields the 7,8-dibromo-substituted flavin core at approximately 80% yield in large-scale steps [1]. Compared to traditional step-by-step construction of the flavin unit without a pre-functionalized aniline, which often suffers from limited scope and overall yields below 30%, the use of 3,4-dibromoaniline significantly streamlines the process.

Evidence DimensionLarge-scale cyclization yield for C7/C8-arylated flavins
Target Compound Data~80% yield in the cyclization step
Comparator Or BaselineStep-by-step core construction (<30% overall yield)
Quantified Difference~50% absolute increase in yield for the specific C7/C8-dibromo geometry
ConditionsCoupling with 6-chloro-3-methyluracil and subsequent cyclization in 1,4-dioxane

Industrial synthesis of specialized flavin photocatalysts requires the 3,4-dibromo pattern to ensure correct orientation of the fused rings while maintaining high throughput.

Synthesis of 5,6-Disubstituted Indoles and Marine Alkaloids

Where this compound is the right choice: 3,4-Dibromoaniline is the mandatory precursor for synthesizing 5,6-dibromoindole and 5,6-dibromotryptophan derivatives. These scaffolds are essential for the total synthesis of marine sponge secondary metabolites, such as alternatamines, where the specific C5/C6 substitution pattern cannot be achieved using 2,4-dibromoaniline [1].

Production of 6,7-Disubstituted Quinolinones

Where this compound is the right choice: It is the preferred starting material for synthesizing quinolin-2(1H)-one natural products and their pharmaceutical variants. The 3,4-dibromo orientation ensures that upon cycloelimination, the resulting quinoline possesses adjacent reactive sites at the 6 and 7 positions, enabling precise downstream functionalization [2].

Development of C7/C8-Arylated Flavins and Photocatalysts

Where this compound is the right choice: In the materials and chemical biology sectors, 3,4-dibromoaniline is utilized to synthesize C7/C8-arylated flavins. The pre-functionalized nature of the compound allows for high-yield, large-scale cyclization with uracil derivatives, ensuring the correct structural geometry of the tricyclic core for advanced photophysical applications[3].

XLogP3

2.6

Other CAS

615-55-4

Wikipedia

3,4-dibromoaniline

Dates

Last modified: 08-16-2023

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